

# ANGPTL8: A Comparative Analysis of its Function in Human vs. Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PHYLPA-8  |           |
| Cat. No.:            | B12372598 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the divergent and convergent roles of Angiopoietin-like protein 8 (ANGPTL8) in human and rodent physiology.

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. However, significant discrepancies exist between the findings from rodent models and human studies, posing challenges for translational research and drug development. This guide provides an objective comparison of ANGPTL8's function in humans versus rodent models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

# **Lipid Metabolism: A Tale of Two Species**

In both humans and rodents, ANGPTL8 plays a pivotal role in triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (LPL) activity.[1][2][3] However, the physiological consequences of ANGPTL8 deficiency or overexpression show notable differences.

Rodent models, particularly knockout mice, have consistently demonstrated a dramatic reduction in plasma TG levels, especially in the fed state.[2][3] ANGPTL8 knockout mice exhibit slower weight gain and a selective reduction in adipose tissue mass.[2] Conversely, overexpression of ANGPTL8 in mice leads to hypertriglyceridemia.[1][3]



In humans, the role of ANGPTL8 in lipid metabolism is more nuanced. While circulating ANGPTL8 levels are positively correlated with triglyceride concentrations[1], loss-of-function mutations in the ANGPTL8 gene are associated with lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides, and higher levels of high-density lipoprotein cholesterol (HDL-C).[1][4] Specifically, the R59W variant (rs2278426) is linked to lower HDL-C levels.[1]

Comparative Data on Lipid Profile

| -<br>Parameter            | Rodent Model (ANGPTL8 Knockout)                       | Human (Loss-of-Function<br>Variants) |
|---------------------------|-------------------------------------------------------|--------------------------------------|
| Plasma Triglycerides (TG) | Significantly decreased, especially postprandially[2] | Lowered[4][5]                        |
| HDL-Cholesterol           |                                                       | Higher[5]                            |
| LDL-Cholesterol           |                                                       | Lowered[4]                           |
| Adipose Tissue Mass       | Reduced[2]                                            | Not directly established             |

## **Glucose Homeostasis: A Point of Contention**

The initial excitement surrounding ANGPTL8 (then termed betatrophin) as a potent stimulator of pancreatic beta-cell proliferation has been largely refuted in subsequent rodent studies.[1] ANGPTL8 knockout mice generally do not display significant impairments in glucose homeostasis or insulin sensitivity under normal conditions.[2][6] However, some studies in mice suggest that ANGPTL8 knockout can offer partial protection from high-fat diet-induced glucose intolerance.[7] One study showed that ANGPTL8/betatrophin administration improved glucose tolerance in older mice.[8]

In humans, the association between ANGPTL8 and glucose metabolism is complex and often contradictory. Circulating ANGPTL8 levels are frequently elevated in individuals with insulin resistance and type 2 diabetes.[7][9] However, human genetic studies involving null mutations in ANGPTL8 have not supported a causal role for this protein in glucose homeostasis or the development of type 2 diabetes.[5]

## **Comparative Data on Glucose Metabolism**



| Parameter                          | Rodent Model (ANGPTL8<br>Knockout)                                                                    | Human (Null Mutation<br>Carriers) |
|------------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------|
| Pancreatic Beta-cell Proliferation | No significant effect[1]                                                                              | Not directly assessed             |
| Glucose Tolerance                  | Generally no significant difference, though some studies show improvement on a high-fat diet[2][6][7] | No major effect[5]                |
| Insulin Sensitivity                | No significant difference[2][6]                                                                       | No major effect[5]                |
| Association with Type 2 Diabetes   | Not directly applicable                                                                               | No causal link established[5]     |

# Experimental Protocols Quantification of Plasma Lipids in Mice

- Animal Model: Male C57BL/6J mice, 8-12 weeks old.
- Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to chow or a highfat diet.
- Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes. For fasting measurements, food is withdrawn for 4-6 hours. For postprandial measurements, samples are taken 4 hours after the initiation of the light cycle (for fed state) or after a specific dietary challenge.
- Plasma Separation: Blood is centrifuged at 2,000 x g for 10 minutes at 4°C to separate plasma.
- Lipid Measurement: Plasma triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

## **Oral Glucose Tolerance Test (OGTT) in Mice**



- Animal Preparation: Mice are fasted overnight (16 hours) with free access to water.
- Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose using a glucometer.
- Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30,
   60, 90, and 120 minutes post-glucose administration.
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

# **Signaling Pathways and Experimental Workflows**

The primary mechanism of ANGPTL8 in lipid metabolism involves its interaction with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4, to regulate LPL activity.





#### Click to download full resolution via product page

Caption: ANGPTL8 signaling in fed vs. fasted states.

In the fed state, insulin upregulates ANGPTL8 in both the liver and adipose tissue. Hepatic ANGPTL8 complexes with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, diverting triglycerides towards storage. In adipose tissue, ANGPTL8 interacts with ANGPTL4, reducing its inhibitory effect on local LPL and thereby promoting triglyceride uptake and storage.[4] During fasting, ANGPTL4 is the dominant LPL inhibitor in adipose tissue, preserving stored lipids.





Click to download full resolution via product page

Caption: A typical experimental workflow for comparing ANGPTL8 function.

### Conclusion

The function of ANGPTL8 exhibits both conserved and divergent features between humans and rodent models. While its role as a key regulator of triglyceride metabolism via LPL inhibition is well-established in both, the broader physiological consequences, particularly concerning glucose homeostasis and overall metabolic health, show significant species-specific differences. Rodent models, especially knockout mice, present a more pronounced phenotype related to lipid metabolism and adiposity. In contrast, human genetic studies suggest a more modest and complex role, particularly in the context of glucose control. These



discrepancies underscore the importance of cautious interpretation when translating findings from rodent models to human physiology and highlight the need for further research to elucidate the precise molecular mechanisms underlying these species-specific effects. For drug development professionals, targeting ANGPTL8 for dyslipidemia remains a promising avenue, but its utility for treating type 2 diabetes appears less certain based on current human genetic evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A null mutation in ANGPTL8 does not associate with either plasma glucose or type 2 diabetes in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8: An Important Regulator in Metabolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ANGPTL8: A Comparative Analysis of its Function in Human vs. Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372598#angptl8-s-function-in-humans-versus-rodent-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com